molecular formula C24H19BrN2O3S B2823786 (Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-89-3

(Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2823786
CAS No.: 864975-89-3
M. Wt: 495.39
InChI Key: CRKCRPAKSLTICD-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound featuring a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: Starting with a brominated aniline derivative, the benzothiazole ring is formed through a cyclization reaction with a suitable sulfur source, such as thiourea, under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via a nucleophilic substitution reaction, where the bromine atom on the benzothiazole ring is replaced by the methoxyethyl group using a suitable alkylating agent.

    Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through a condensation reaction between the benzoyl derivative and an amine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzoyl or benzamide groups, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield 2-methoxyethanal or 2-methoxyethanoic acid.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure but without the (Z)-configuration.

    4-benzoyl-N-(6-bromo-3-(2-hydroxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

    4-benzoyl-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

The (Z)-configuration of (Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide imparts unique stereochemical properties that can influence its reactivity and interaction with biological targets. The presence of the methoxyethyl group also differentiates it from similar compounds, potentially affecting its solubility and bioavailability.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-benzoyl-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3S/c1-30-14-13-27-20-12-11-19(25)15-21(20)31-24(27)26-23(29)18-9-7-17(8-10-18)22(28)16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKCRPAKSLTICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.